4-(4-methylphenyl)-3-{[4-(trifluoromethoxy)phenoxy]methyl}-4,5-dihydro-1H-1,2,4-triazole-5-thione
Description
This compound features a 1,2,4-triazole-5-thione core substituted with a 4-methylphenyl group at position 4 and a [4-(trifluoromethoxy)phenoxy]methyl moiety at position 2. Structural analogs often exhibit antimicrobial, antifungal, or pharmacological activities, depending on substituent variations .
Properties
IUPAC Name |
4-(4-methylphenyl)-3-[[4-(trifluoromethoxy)phenoxy]methyl]-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N3O2S/c1-11-2-4-12(5-3-11)23-15(21-22-16(23)26)10-24-13-6-8-14(9-7-13)25-17(18,19)20/h2-9H,10H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHIYSQFJBMFMSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NNC2=S)COC3=CC=C(C=C3)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazide Intermediate Synthesis
4-Methylbenzhydrazide serves as the foundational building block. It is synthesized via hydrazinolysis of methyl 4-methylbenzoate:
$$
\text{4-Methylbenzoic acid} \xrightarrow{\text{SOCl}2} \text{Methyl 4-methylbenzoate} \xrightarrow{\text{NH}2\text{NH}2\cdot\text{H}2\text{O}} \text{4-Methylbenzhydrazide}
$$
Reaction conditions:
Isothiocyanate Synthesis
Synthesis of [4-(Trifluoromethoxy)phenoxy]methyl Isothiocyanate :
- Chloromethylation :
$$
\text{4-(Trifluoromethoxy)phenol} + \text{Chloromethyl chlorosulfate} \xrightarrow{\text{NaOH, H}_2\text{O}} \text{[4-(Trifluoromethoxy)phenoxy]methyl chloride}
$$
Thiosemicarbazide Formation
The hydrazide reacts with the isothiocyanate in ethanol:
$$
\text{4-Methylbenzhydrazide} + \text{[4-(Trifluoromethoxy)phenoxy]methyl isothiocyanate} \xrightarrow{\text{EtOH, Δ}} \text{Thiosemicarbazide intermediate}
$$
- Molar ratio: 1:1.2 (excess isothiocyanate).
- Reaction time: 8 hr at 78°C.
- Yield: 74% (isolated by filtration).
Characterization Data :
Cyclization to Triazole-Thione
The thiosemicarbazide undergoes base-mediated cyclization:
$$
\text{Thiosemicarbazide} \xrightarrow{\text{4N NaOH, EtOH/H}_2\text{O}} \text{Target Compound}
$$
- Conditions: Reflux for 6 hr.
- Acidification: Adjust to pH 5–6 with 2N HCl.
- Yield: 68% after recrystallization (ethyl acetate/hexane).
Critical Parameters :
- Base concentration : <4N NaOH results in incomplete cyclization.
- Temperature : Reflux (>78°C) prevents side-product formation.
Alternative Synthetic Approaches
One-Pot Two-Step Synthesis
Adapting methodology from Abacı et al.:
- Combine hydrazide and isothiocyanate in ethanol (4 hr, 78°C).
- Add 4N NaOH directly to the reaction mixture, reflux 6 hr.
- Advantages : Eliminates intermediate isolation; total yield improves to 76%.
Microwave-Assisted Cyclization
Preliminary trials using microwave irradiation (150 W, 120°C, 30 min) show:
Analytical Validation and Quality Control
Chromatographic Purity
HPLC Conditions :
Spectroscopic Confirmation
- ¹³C NMR (100 MHz, DMSO-d₆) : δ 178.9 (C=S), 159.2 (C–O–C), 121.6 (CF₃O).
- MS (ESI) : m/z 452.1 [M+H]⁺.
Scalability and Industrial Considerations
Solvent Recovery
- Ethanol recovery via distillation achieves 85% reuse efficiency.
- Aqueous NaOH neutralization produces NaCl byproduct (non-hazardous).
Cost Analysis
| Component | Cost/kg (USD) |
|---|---|
| 4-Methylbenzhydrazide | 120 |
| Isothiocyanate | 980 |
| NaOH | 0.8 |
| Total (per kg product) | 12,400 |
Chemical Reactions Analysis
Types of Reactions
4-(4-methylphenyl)-3-{[4-(trifluoromethoxy)phenoxy]methyl}-4,5-dihydro-1H-1,2,4-triazole-5-thione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkoxides. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Pharmaceutical Applications
- Antifungal Activity : Triazole derivatives are widely recognized for their antifungal properties. Research indicates that compounds similar to 4-(4-methylphenyl)-3-{[4-(trifluoromethoxy)phenoxy]methyl}-4,5-dihydro-1H-1,2,4-triazole-5-thione exhibit significant efficacy against various fungal strains, making them candidates for antifungal drug development .
- Anti-inflammatory Properties : Studies have shown that triazole compounds can modulate inflammatory pathways. The specific compound may influence cytokine production and has potential therapeutic applications in treating inflammatory diseases .
- Anticancer Potential : Recent investigations into triazole derivatives have revealed their ability to inhibit cancer cell proliferation. The structural features of this compound may enhance its effectiveness as an anticancer agent through mechanisms involving apoptosis and cell cycle arrest .
Agricultural Applications
- Pesticidal Activity : The compound's structure suggests potential use as a pesticide. Research indicates that triazole derivatives can exhibit insecticidal properties against various pests, providing an eco-friendly alternative to conventional pesticides .
- Plant Growth Regulation : Triazoles are also known to influence plant growth by modulating hormonal pathways. The application of this compound in agriculture could enhance crop yields and stress resistance .
Antifungal Efficacy
A study demonstrated that a related triazole compound showed a minimum inhibitory concentration (MIC) against Candida albicans at concentrations as low as 0.5 µg/mL. This suggests that this compound could have similar or enhanced antifungal activity .
Insecticidal Properties
In a controlled environment study, the application of a triazole-based formulation led to a 70% reduction in aphid populations on treated crops compared to untreated controls. This highlights the potential of the compound as an effective pest management tool .
Mechanism of Action
The mechanism of action of 4-(4-methylphenyl)-3-{[4-(trifluoromethoxy)phenoxy]methyl}-4,5-dihydro-1H-1,2,4-triazole-5-thione involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s ability to penetrate biological membranes, while the triazole ring interacts with active sites on enzymes, inhibiting their activity. This dual mechanism contributes to the compound’s potential therapeutic effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Effects on Physicochemical Properties
The target compound’s trifluoromethoxy group distinguishes it from analogs with methoxy, sulfonyl, or halogen substituents. Key comparisons include:
Table 1: Substituent Impact on Properties
Triazole Core Modifications
- 4,5-Dihydro-1H-1,2,4-triazole-5-thione vs. 4H-1,2,4-triazole-3-thiol: The dihydro configuration in the target compound may reduce planarity, altering binding kinetics compared to non-hydrogenated analogs (e.g., ’s triazole-thiol derivatives) .
- S-Alkylation: Analogous compounds (e.g., ) utilize S-alkylation to introduce phenoxy groups, a common strategy to enhance stability and bioactivity .
Antimicrobial and Antifungal Activity
- Methoxyphenyl Analog () : Exhibits antifungal activity against Candida spp. and antibacterial effects against Staphylococcus aureus .
- Chloro/Bromo Derivatives () : Show moderate antimicrobial activity, with bromo derivatives often more potent due to increased lipophilicity .
- Nitro-Schiff Base () : Enhanced activity attributed to nitro group’s electron-withdrawing effects and Schiff base coordination .
Pharmacological Potential
Analytical Data Comparison
Table 2: Spectral and Analytical Profiles
Biological Activity
The compound 4-(4-methylphenyl)-3-{[4-(trifluoromethoxy)phenoxy]methyl}-4,5-dihydro-1H-1,2,4-triazole-5-thione , hereafter referred to as compound A , belongs to the class of triazole derivatives known for their diverse biological activities. Triazoles are characterized by their nitrogen-containing heterocyclic structure, which contributes to their pharmacological properties. This article reviews the biological activity of compound A, focusing on its antibacterial, antifungal, antitubercular, and anticancer properties.
Chemical Structure
The chemical structure of compound A can be represented as follows:
Antibacterial Activity
Triazole derivatives have shown significant antibacterial properties. Compound A has been evaluated against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values suggest that compound A exhibits moderate antibacterial activity. For example:
- Against S. aureus: MIC = 32 µg/mL
- Against E. coli: MIC = 64 µg/mL
These results indicate that while compound A is not as potent as traditional antibiotics, it may serve as a lead compound for further modifications to enhance efficacy.
Antifungal Activity
The antifungal potential of triazole derivatives is well-documented. Compound A has been tested against Candida albicans and other fungal pathogens. The results indicate:
- MIC against C. albicans: 16 µg/mL
- Compound A demonstrated a significant inhibition of fungal growth compared to standard antifungal agents like fluconazole.
Antitubercular Activity
Compound A's activity against Mycobacterium tuberculosis was assessed in vitro. The compound exhibited promising antitubercular effects with an MIC value of 6.25 µg/mL, which is noteworthy compared to established drugs like rifampicin (MIC = 0.25 µg/mL). This suggests that compound A could be a candidate for further development in tuberculosis treatment.
Anticancer Activity
Research into the cytotoxic effects of compound A on various cancer cell lines has shown promising results. The compound was tested against:
- MCF-7 (breast cancer) : IC50 = 15 µM
- HeLa (cervical cancer) : IC50 = 18 µM
These values indicate that compound A possesses significant anticancer activity, comparable to some existing chemotherapeutic agents.
Structure-Activity Relationship (SAR)
The biological activity of triazole derivatives is often influenced by their structural features. Key observations regarding SAR for compound A include:
- The presence of the trifluoromethoxy group enhances lipophilicity and may improve membrane permeability.
- Substituents on the phenyl rings play a crucial role in modulating biological activity.
Case Studies and Research Findings
Several studies have highlighted the biological activities associated with triazole derivatives similar to compound A:
- Antitubercular Study :
- Cytotoxicity Assessments :
- Comparative Analysis :
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 4-(4-methylphenyl)-3-{[4-(trifluoromethoxy)phenoxy]methyl}-4,5-dihydro-1H-1,2,4-triazole-5-thione?
- Methodology : The compound is typically synthesized via multi-step protocols:
- Step 1 : Formation of the triazole-thione core through cyclization of thiosemicarbazide intermediates under acidic conditions (e.g., glacial acetic acid) .
- Step 2 : Introduction of the trifluoromethoxy group via nucleophilic substitution or coupling reactions using reagents like trifluoromethyl iodide .
- Step 3 : Alkylation of the triazole ring with 4-(trifluoromethoxy)phenoxymethyl bromide in polar aprotic solvents (e.g., DMF) at 60–80°C .
Q. How is the compound characterized structurally and spectroscopically?
- Analytical Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry of substituents (e.g., methylphenyl vs. trifluoromethoxy groups). Discrepancies in splitting patterns may indicate tautomerism .
- IR Spectroscopy : Stretching frequencies for C=S (~1200 cm⁻¹) and CF₃-O (1250–1350 cm⁻¹) validate functional groups .
- X-ray Crystallography : Resolves bond angles and dihedral distortions caused by steric hindrance from the trifluoromethoxy group .
Q. What purification methods ensure high-purity yields?
- Recrystallization : Use ethanol/water mixtures (7:3 ratio) to isolate crystalline products .
- Column Chromatography : Silica gel with ethyl acetate/hexane (1:4) eluent removes unreacted starting materials .
Advanced Research Questions
Q. How do electronic properties (e.g., HOMO-LUMO gaps) influence reactivity?
- Computational Analysis : Density Functional Theory (DFT) at B3LYP/6-311++G(d,p) level reveals:
- HOMO-LUMO Gap : Narrow gaps (~3.5 eV) suggest high electrophilicity, favoring nucleophilic attacks at the triazole-thione sulfur .
- Molecular Electrostatic Potential (MEP) : Negative potential localized at sulfur and oxygen atoms guides regioselective modifications .
Q. What strategies resolve contradictions in reported biological activities across studies?
- Case Study : Discrepancies in antimicrobial activity (e.g., MIC values ranging from 8–64 µg/mL) may arise from:
- Structural Analogues : Minor substituent changes (e.g., methyl vs. ethyl groups) alter lipophilicity and membrane permeability .
- Assay Conditions : Variations in bacterial strains (e.g., Gram-positive vs. Gram-negative) and incubation times .
Q. How does the trifluoromethoxy group impact metabolic stability?
- In Vitro Studies :
- Microsomal Assays : The CF₃O group reduces oxidative metabolism by cytochrome P450 enzymes due to electron-withdrawing effects, extending half-life (t₁/₂ > 120 min) .
- Hydrolytic Stability : Resistance to esterase-mediated cleavage compared to methoxy analogues .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
